molecular formula C9H19NO2 B1372163 Tert-butyl 2-methyl-3-(methylamino)propanoate CAS No. 405513-15-7

Tert-butyl 2-methyl-3-(methylamino)propanoate

Cat. No.: B1372163
CAS No.: 405513-15-7
M. Wt: 173.25 g/mol
InChI Key: SNKRWGQETPKBAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-3-(methylamino)propanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of propanoic acid and features a tert-butyl ester group, a methyl group, and a methylamino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methyl-3-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-(methylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the alkylation of tert-butyl 2-methylpropanoate with methylamine. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate to deprotonate the methylamine, making it more nucleophilic and reactive towards the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or bases can be used to facilitate the esterification or alkylation reactions. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Substitution: Products vary depending on the nucleophile used, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-methyl-3-(methylamino)propanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esters and amines. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-(methylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(methylamino)propanoate: Similar structure but lacks the methyl group on the propanoate chain.

    Tert-butyl 2-methylpropanoate: Lacks the methylamino group.

    2-Methyl-3-(methylamino)propanoic acid: Lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 2-methyl-3-(methylamino)propanoate is unique due to the presence of both the tert-butyl ester and the methylamino group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various applications.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(6-10-5)8(11)12-9(2,3)4/h7,10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKRWGQETPKBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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